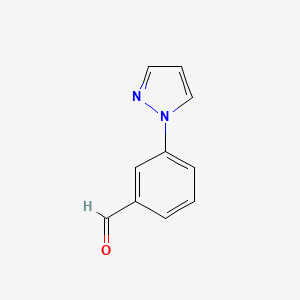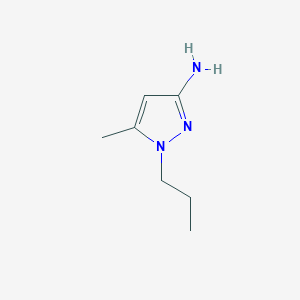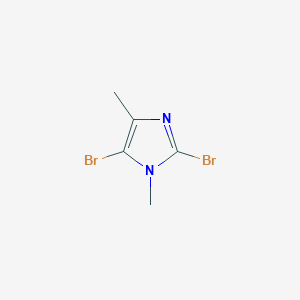
1H-Pyrazol, 1-(Phenylmethoxy)-
Übersicht
Beschreibung
1-(Benzyloxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenylmethoxy group. This compound is part of the broader class of pyrazoles, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial materials.
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It is known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
1H-Pyrazole, 1-(phenylmethoxy)- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole, 1-(phenylmethoxy)- can modulate the production of inflammatory mediators, thereby reducing inflammation. Additionally, this compound has been shown to interact with various receptors, including G-protein coupled receptors (GPCRs), which play a key role in cell signaling pathways .
Cellular Effects
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Pyrazole, 1-(phenylmethoxy)- can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes associated with inflammation, cell cycle regulation, and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole, 1-(phenylmethoxy)- involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, 1H-Pyrazole, 1-(phenylmethoxy)- can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound can interact with GPCRs, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 1-(phenylmethoxy)- can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 1-(phenylmethoxy)- can lead to sustained inhibition of inflammatory pathways and modulation of gene expression, resulting in long-lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- vary with different dosages in animal models. At low doses, this compound can effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, 1H-Pyrazole, 1-(phenylmethoxy)- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in reducing inflammation plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
1H-Pyrazole, 1-(phenylmethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can either be excreted or further processed by other metabolic pathways. The interaction of 1H-Pyrazole, 1-(phenylmethoxy)- with metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1H-Pyrazole, 1-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins such as albumin can bind to 1H-Pyrazole, 1-(phenylmethoxy)-, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 1-(phenylmethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The localization of 1H-Pyrazole, 1-(phenylmethoxy)- within subcellular compartments can affect its activity and function, as it can interact with different biomolecules in these environments .
Vorbereitungsmethoden
The synthesis of 1-(Benzyloxy)-1H-pyrazole can be achieved through several routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation using bromine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Chemischer Reaktionen
1-(Benzyloxy)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts such as ruthenium.
Common reagents and conditions for these reactions include bromine, oxygen, DMSO, hydrogen gas, and copper powder. The major products formed from these reactions are various substituted pyrazoles, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-1H-pyrazole can be compared with other similar compounds, such as:
1H-Pyrazole, 1-phenyl-: This compound lacks the phenylmethoxy group, which can influence its reactivity and applications.
1H-Pyrazole, 1-(3-(phenylmethoxy)propyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-:
The uniqueness of 1-(Benzyloxy)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-phenylmethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434833 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100159-47-5 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)







